benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9810627
InChI: InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2
SMILES: C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Molecular Formula: C24H17BrO5
Molecular Weight: 465.3 g/mol

benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

CAS No.:

Cat. No.: VC9810627

Molecular Formula: C24H17BrO5

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate -

Specification

Molecular Formula C24H17BrO5
Molecular Weight 465.3 g/mol
IUPAC Name benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2
Standard InChI Key POXHVAKVMLDWLL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, reflects its complex architecture:

  • A chromen-4-one core (4H-chromen-4-one) substituted at the 3-position with a 4-bromophenyl group.

  • A 7-oxyacetate side chain esterified with a benzyl group.

Molecular Descriptors

PropertyValue
Molecular FormulaC24H17BrO5\text{C}_{24}\text{H}_{17}\text{BrO}_5
Molecular Weight465.3 g/mol
SMILESC1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
InChIKeyPOXHVAKVMLDWLL-UHFFFAOYSA-N
PubChem CID1978653

The bromine atom at the 4-position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems. The ester group contributes to solubility in organic solvents, while the chromone core enables π-π stacking and hydrogen bonding .

Synthesis and Characterization

Proposed Synthesis Routes

While no documented synthesis of benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exists, analogous chromenes suggest feasible pathways:

Route 1: Pechmann Condensation

  • Substrate: Resorcinol and a β-keto ester (e.g., ethyl acetoacetate).

  • Conditions: Acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form the chromen-4-one core .

  • Bromination: Electrophilic substitution using Br2\text{Br}_2 or N-bromosuccinimide to introduce the 4-bromophenyl group.

  • Esterification: Reaction with benzyl bromoacetate under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to install the acetoxy side chain .

Route 2: Microwave-Assisted Multicomponent Reaction

  • Components: Chromene-3-carbaldehyde, 4-bromoaniline, propiolic acid, and benzyl isocyanide .

  • Conditions: Microwave irradiation at 25°C for 15 minutes, followed by purification via column chromatography .

Analytical Characterization

Hypothetical characterization data, based on similar chromenes :

  • 1H ^1\text{H}-NMR (DMSO-d6):

    • δ 6.27 (s, 1H, chromene C3-H),

    • δ 7.49–7.58 (m, 9H, aromatic protons),

    • δ 5.20 (s, 2H, benzyl CH2).

  • HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).

  • Mass Spec: [M+H]+ at m/z 466.1.

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifying the benzyl group or bromophenyl substituent to enhance bioavailability.

  • Targeted Therapies: Conjugation with nanoparticles for selective cancer cell delivery.

Industrial Applications

  • Photodynamic Therapy: Chromenes as photosensitizers due to extended conjugation.

Research Priorities

  • Synthesis and Validation: Confirming proposed routes and optimizing yields.

  • In Vitro Screening: Testing against NCI-60 cancer cell lines and microbial panels.

  • ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.

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